molecular formula C8H15N B15280665 Rel-(1R,3R)-3-vinylcyclohexan-1-amine

Rel-(1R,3R)-3-vinylcyclohexan-1-amine

Cat. No.: B15280665
M. Wt: 125.21 g/mol
InChI Key: YUFHIVZCQWFSIJ-HTQZYQBOSA-N
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Description

Rel-(1R,3R)-3-vinylcyclohexan-1-amine is an organic compound characterized by its unique cyclohexane ring structure with a vinyl group and an amine group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,3R)-3-vinylcyclohexan-1-amine typically involves the use of cyclohexanone as a starting material. One common method involves the reduction of cyclohexanone to cyclohexanol, followed by a vinylation reaction to introduce the vinyl group.

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation and amination processes. These methods are optimized for large-scale production, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,3R)-3-vinylcyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Rel-(1R,3R)-3-vinylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-(1R,3R)-3-vinylcyclohexan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Rel-(1R,3R)-3-vinylcyclohexan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a vinyl group and an amine group on a cyclohexane ring, which imparts distinct chemical properties and reactivity .

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

(1R,3R)-3-ethenylcyclohexan-1-amine

InChI

InChI=1S/C8H15N/c1-2-7-4-3-5-8(9)6-7/h2,7-8H,1,3-6,9H2/t7-,8-/m1/s1

InChI Key

YUFHIVZCQWFSIJ-HTQZYQBOSA-N

Isomeric SMILES

C=C[C@@H]1CCC[C@H](C1)N

Canonical SMILES

C=CC1CCCC(C1)N

Origin of Product

United States

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